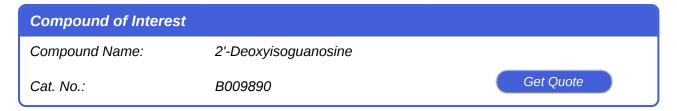


# The Unnatural Nucleoside: A Technical Guide to the Biochemical Properties of 2' Deoxyisoguanosine

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For researchers, scientists, and professionals in drug development, understanding the nuances of modified nucleosides is paramount for innovation. This in-depth technical guide delves into the core biochemical properties of **2'-deoxyisoguanosine** (isoG), an unnatural nucleoside with significant potential in expanding the genetic alphabet and developing novel therapeutic and diagnostic tools.

#### **Core Biochemical and Physical Properties**

**2'-Deoxyisoguanosine** is a structural isomer of 2'-deoxyguanosine. While not found in naturally occurring nucleic acids, it can be formed through the oxidative damage of 2'-deoxyadenosine.[1] Its unique hydrogen bonding pattern allows it to form a highly stable base pair with 5-methyl-2'-deoxyisocytidine (isoC), a pairing that is even more stable than the canonical guanine-cytosine (G-C) pair.[1][2] This enhanced stability and alternative base-pairing geometry have made isoG a valuable tool for the construction of parallel-stranded DNA and for expanding the genetic code.[1][3]



Property	Description	Reference
Catalogue Number	203-38	[4]
CAS Number	106449-56-3	[4]
IUPAC Name	2'-Deoxyisoguanosine	[4]
Purity	> 98%	[4]
Appearance	White to off-white crystals	[4]
Storage	3 years at +4°C (dry compound)	[4]

# Thermodynamic Stability of isoG-Containing Duplexes

The incorporation of isoG into DNA duplexes significantly impacts their thermal stability. The stability of the isoG-isoC base pair is a key feature, surpassing that of natural base pairs.[2]

Duplex Modification	Change in Melting Temperature (Tm)	Thermodynamic Parameters	Reference
Single isold replacing dT in d(T12)/d(A12)	~15°C decrease	Data determined from melting curves	[5]
Two isold residues replacing dT in d(T12)/d(A12)	~25°C decrease	Data determined from melting curves	[5]
2'F-ANA/RNA hybrids	Enhanced stability due to favorable enthalpy and entropy	$-\Delta \Delta H = 16$ kcal/mol (compared to DNA oligomer)	[6]
Duplex with dX:C vs dG:C	5°C decrease	$Tm(dG:C) = 78.16 \pm 0.26$ °C, $Tm(dX:C) = 73.26 \pm 0.53$ °C	[7]

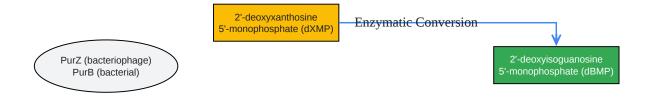


#### **Enzymatic Recognition and Incorporation**

Several DNA and RNA polymerases can recognize and incorporate isoG triphosphate (isoGTP) into nucleic acid strands. This property is crucial for the in vitro and in vivo application of an expanded genetic alphabet.

Polymerase	Incorporation Activity	Notes	Reference
T7 RNA Polymerase	Incorporates iso-G opposite iso-C.	In a template, iso-G directs the incorporation of only U.	[8]
AMV Reverse Transcriptase	Incorporates iso-G opposite iso-C.	[8]	
Klenow Fragment of DNA Polymerase I	Incorporates iso-G opposite iso-C.	In a template, iso-G directs the incorporation of both iso-C and T.	[8]
T4 DNA Polymerase	Does not incorporate iso-G opposite iso-C.	[8]	

The enzymatic synthesis of **2'-deoxyisoguanosine** 5'-monophosphate (dBMP), a precursor for isoG incorporation, has been achieved through the conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) by the bacteriophage enzyme PurZ and bacterial PurB.[9][10]



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Enzymatic conversion of dXMP to dBMP.

## Experimental Protocols Synthesis of 2'-Deoxyisoguanosine

A common method for the chemical synthesis of **2'-deoxyisoguanosine** involves a multi-step procedure starting from 2,6-diaminopurine.[11]

- Preparation of Isoguanine: Selective diazotization of 2,6-diaminopurine.
- Solubility Enhancement: Conversion of isoguanine to its N9-trityl derivative.[11]
- Protection of Functional Groups:
  - Silylation of the O2-carbonyl group with TMSCI.[11]
  - Protection of the N6-amino group as the tetramethylsuccinimide (M4SI).[11]
  - Protection of the O2-carbonyl as the DPC derivative.[11]
- Detritylation: Removal of the trityl group.[11]
- Glycosylation: The resulting product is glycosylated to yield fully protected 2'deoxyisoguanosine.[11]



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Chemical synthesis workflow for **2'-deoxyisoguanosine**.

#### **Incorporation into Oligonucleotides and Purification**

**2'-Deoxyisoguanosine** is incorporated into DNA strands using standard phosphoramidite chemistry on an automated DNA synthesizer.[8] The phosphoramidite of the protected **2'-deoxyisoguanosine** is a key building block for this process.[1]

Purification Protocol for Oligonucleotides with Single isoG Modifications:[1]



- Initial Purification: The "trityl-on" oligonucleotides are purified.[1]
- Detritylation: Treatment with 2.5% CHCl2COOH/CH2Cl2 for 2 minutes at 8 °C to remove the 4,4'-dimethoxytrityl groups.[1]
- Final Purification: Further purification by reversed-phase HPLC.[1]
- Desalting: Performed on a reversed-phase column (RP-18).[1]

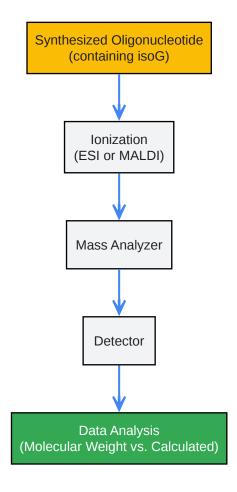
Special Deprotection and Purification for Oligonucleotides with Multiple isoG Modifications:[1]

- Deprotection: Use of concentrated 28% aqueous NH3 at room temperature for 24 hours.[1]
- OPC Column Application: The oligonucleotide solutions are applied to OPC columns.[1]
- On-Column Detritylation: Performed with 3% trifluoroacetic acid.[1]

#### **Characterization by Mass Spectrometry**

Mass spectrometry (MS) is a critical tool for verifying the molecular weight and purity of synthesized oligonucleotides containing isoG.[12][13] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly employed techniques.[12][13][14]





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General workflow for mass spectrometry analysis of oligonucleotides.

### **Applications in Research and Development**

The unique properties of **2'-deoxyisoguanosine** make it a valuable molecule for various applications:

- Expansion of the Genetic Alphabet: The isoG-isoC pair can function as a third, unnatural base pair in replication and transcription, enabling the site-specific incorporation of novel components into DNA and RNA.[2][3]
- Development of DNA with Parallel Chain Orientation: isoG has been utilized in the construction of DNA duplexes where the two strands run in the same direction.[1]
- Probing DNA-Protein Interactions: Oligonucleotides containing isoG can be used as probes to study the recognition and binding of proteins to DNA.[15]



- Construction of Supramolecular Aggregates: Similar to deoxyguanosine, isoG can selfassemble into higher-order structures.[1]
- Fluorescent Probes: Analogs of isoguanosine have been developed as fluorescent probes to study nucleic acid structure and dynamics.[16][17]

This guide provides a foundational understanding of the biochemical properties of **2'-deoxyisoguanosine**. For researchers and developers, harnessing these properties opens up new avenues for creating novel diagnostics, therapeutics, and research tools based on an expanded genetic system.

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